6-Fluoro-2-methyl-4-chromanone

Description

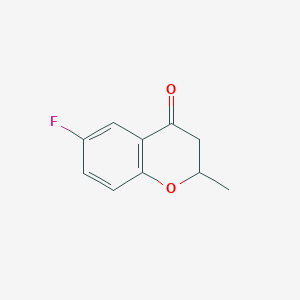

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-3,5-6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAIBTVEPAACRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(O1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372033 | |

| Record name | 6-Fluoro-2-methyl-4-chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88754-96-5 | |

| Record name | 6-Fluoro-2-methyl-4-chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 88754-96-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 6-Fluoro-2-methyl-4-chromanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological significance of 6-Fluoro-2-methyl-4-chromanone. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Chemical Properties

This compound is a fluorinated heterocyclic compound belonging to the chromanone class. The presence of a fluorine atom at the 6-position and a methyl group at the 2-position of the chromanone scaffold can significantly influence its physicochemical and biological properties.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉FO₂ | [1] |

| Molecular Weight | 180.18 g/mol | [1] |

| CAS Number | 88754-96-5 | |

| Appearance | White to light yellow to light orange powder/crystal | [2] |

| Purity | >97.0% (GC) | [2] |

| Melting Point | 69.0 - 72.0 °C | |

| IUPAC Name | 6-fluoro-2-methyl-2,3-dihydro-4H-chromen-4-one | |

| Canonical SMILES | CC1CC(=O)C2=C(O1)C=C(C=C2)F | |

| InChI Key | RPAIBTVEPAACRP-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of 2-substituted chroman-4-ones can be achieved through a base-mediated aldol condensation of the corresponding 2'-hydroxyacetophenone with an appropriate aldehyde. A general and efficient method utilizes microwave irradiation to facilitate the reaction.[3]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a general procedure for the synthesis of chroman-4-one derivatives.[3]

Materials:

-

5'-Fluoro-2'-hydroxyacetophenone

-

Acetaldehyde (or a suitable precursor)

-

Diisopropylamine (DIPA)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

10% Sodium hydroxide (NaOH) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a microwave-safe vessel, dissolve 5'-fluoro-2'-hydroxyacetophenone in ethanol (0.4 M solution).

-

Add acetaldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents) to the solution.

-

Seal the vessel and heat the reaction mixture using microwave irradiation at 160-170 °C for 1 hour.

-

After cooling, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield this compound.

Spectroscopic Data Analysis

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine and methylene protons of the dihydropyranone ring, and the methyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (H-5, H-7, H-8) | 7.0 - 7.9 | m |

| Methine H (H-2) | 4.4 - 4.6 | m |

| Methylene H (H-3) | 2.7 - 2.9 | m |

| Methyl H (-CH₃) | 1.2 - 1.5 | d |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will be characterized by signals corresponding to the carbonyl carbon, aromatic carbons (with C-F coupling), and the aliphatic carbons of the heterocyclic ring and the methyl group.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C (C-4) | 190 - 193 |

| Aromatic C-F (C-6) | 155 - 160 (d, ¹JCF) |

| Aromatic C (C-5, C-7, C-8, C-4a, C-8a) | 115 - 162 |

| Methine C (C-2) | 78 - 80 |

| Methylene C (C-3) | 42 - 44 |

| Methyl C (-CH₃) | 20 - 23 |

Predicted IR Spectral Data

The infrared spectrum will exhibit characteristic absorption bands for the carbonyl group, aromatic C-H and C=C bonds, and the C-F bond.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (carbonyl) stretch | 1680 - 1700 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| Aromatic C=C stretch | 1500 - 1600 |

| C-O (ether) stretch | 1200 - 1300 |

| C-F stretch | 1100 - 1250 |

Predicted Mass Spectrometry Fragmentation

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z 180. The fragmentation pattern would likely involve the loss of the methyl group, cleavage of the dihydropyranone ring, and potentially a retro-Diels-Alder reaction.

| Fragment Ion | Predicted m/z |

| [M]⁺ | 180 |

| [M - CH₃]⁺ | 165 |

| [M - C₂H₄O]⁺ (from retro-Diels-Alder) | 136 |

| Ion from cleavage of the heterocyclic ring | Various |

Potential Biological Activity and Signaling Pathways

The chromanone scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[7]

SIRT2 Inhibition

Substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases such as neurodegenerative disorders.[3] The fluorine substitution at the 6-position may enhance the inhibitory potency and selectivity of this compound towards SIRT2.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 5G | Labscoop [labscoop.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 6-Methyl-4-chromanone | C10H10O2 | CID 584354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

6-Fluoro-2-methyl-4-chromanone: A Technical Overview

CAS Number: 88754-96-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Fluoro-2-methyl-4-chromanone, a fluorinated heterocyclic compound belonging to the chromanone class. Chromanones are recognized as privileged structures in medicinal chemistry, serving as versatile scaffolds for the development of a wide range of therapeutic agents.[1][2][3][4] The introduction of a fluorine atom and a methyl group to the chromanone core in this compound can significantly influence its physicochemical properties and biological activity.

While specific in-depth research on the biological activities and mechanisms of action of this compound is not extensively available in the public domain, this guide consolidates the known chemical data and places the compound within the broader context of chromanone research, offering insights into its potential applications.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to light yellow or light orange powder or crystal.[5] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 88754-96-5 | [5] |

| Molecular Formula | C₁₀H₉FO₂ | [5] |

| Molecular Weight | 180.18 g/mol | [5] |

| Appearance | White to light yellow to light orange powder to crystal | [5] |

| Purity | >97.0% (GC) to >98.0% (GC) | [5] |

| Melting Point | 69.0 to 72.0 °C |

Synthesis

This typically involves the reaction of a 2'-hydroxyacetophenone with an appropriate three-carbon synthon, followed by a cyclization step. The logical starting material would be 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one.

The following diagram illustrates a generalized synthetic workflow for the formation of a 2-methyl-4-chromanone ring system.

Caption: Generalized synthetic workflow for 2-methyl-4-chromanone derivatives.

Potential Biological Significance and Applications

The chromanone scaffold is a core component of many biologically active natural products and synthetic compounds. Derivatives of chromanone have been investigated for a wide range of pharmacological activities, including:

-

Anticancer Agents: Certain chromanone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6] The precise mechanisms often involve the induction of apoptosis and cell cycle arrest.

-

Enzyme Inhibitors: The chromanone structure has proven to be a valuable template for the design of inhibitors for various enzymes, such as sirtuins, which are implicated in aging-related diseases.[7]

-

Antimicrobial Agents: Researchers have explored chromanone derivatives for their potential antibacterial and antifungal properties.[1]

-

Central Nervous System (CNS) Activity: The structural motif of chromanone is present in compounds with potential applications in neurodegenerative diseases.

The presence of a fluorine atom in this compound is of particular interest to medicinal chemists. Fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

The following diagram illustrates the potential logical relationship between the structural features of this compound and its potential as a lead compound in drug discovery.

Caption: Relationship between structure and potential drug-like properties.

Experimental Protocols

As specific experimental protocols for the synthesis and biological evaluation of this compound are not detailed in readily accessible scientific literature, researchers are encouraged to adapt general procedures reported for analogous chromanone derivatives.

General Guidance for Synthesis:

-

Starting Materials: High-purity 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one would be the key starting material.

-

Reaction Conditions: The reaction would likely involve a base-catalyzed aldol-type condensation with a suitable acetaldehyde equivalent, followed by an intramolecular Michael addition to form the chromanone ring. Alternatively, acid-catalyzed cyclization methods could be explored.

-

Purification: Purification would typically be achieved through column chromatography on silica gel, followed by recrystallization to obtain the final product of high purity.

-

Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

General Guidance for Biological Evaluation:

-

Target Selection: Based on the activities of related chromanones, initial biological screening could focus on assays for anticancer activity (e.g., MTT assay against a panel of cancer cell lines) or enzyme inhibition (e.g., specific kinase or deacetylase assays).

-

Assay Development: Standard biochemical and cell-based assays relevant to the chosen targets should be employed.

-

Data Analysis: Quantitative data, such as IC₅₀ or EC₅₀ values, should be determined to quantify the biological activity.

Conclusion

This compound represents a promising, yet underexplored, molecule for researchers in drug discovery and medicinal chemistry. Its structural features, combining the privileged chromanone scaffold with a fluorine and a methyl substituent, suggest a high potential for interesting biological activities. While detailed experimental data for this specific compound is scarce in the public domain, the wealth of information on the synthesis and bioactivity of the broader chromanone class provides a solid foundation for future investigation. Further research into the synthesis and biological evaluation of this compound is warranted to unlock its full therapeutic potential.

References

- 1. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound | 88754-96-5 | TCI AMERICA [tcichemicals.com]

- 4. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. This compound, 5G | Labscoop [labscoop.com]

- 6. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ossila.com [ossila.com]

Synthesis of 6-Fluoro-2-methyl-4-chromanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Fluoro-2-methyl-4-chromanone, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details a primary synthetic pathway, provides a step-by-step experimental protocol, and presents key analytical data for the characterization of the final product.

Introduction

This compound is a fluorinated derivative of the chromanone scaffold. The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical and biological properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The methyl group at the 2-position introduces a chiral center, opening possibilities for stereoselective synthesis and evaluation of enantiomeric bioactivity. Chromanone derivatives are known to exhibit a wide range of pharmacological activities, making this compound a compound of interest for drug discovery and development.

Synthetic Pathway

The most common and direct route for the synthesis of this compound involves the base-catalyzed intramolecular cyclization of a chalcone precursor, which is formed in situ from the Claisen-Schmidt condensation of 4'-fluoro-2'-hydroxyacetophenone and acetaldehyde.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This section details a plausible experimental procedure for the synthesis of this compound based on established methods for analogous chromanones.

Materials:

-

4'-Fluoro-2'-hydroxyacetophenone

-

Acetaldehyde

-

Ethanol (EtOH)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-fluoro-2'-hydroxyacetophenone (1.0 eq) in ethanol.

-

Reagent Addition: To the stirred solution, add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 50% w/v) in a dropwise manner.

-

Aldehyde Addition: Cool the reaction mixture in an ice bath and slowly add acetaldehyde (1.1-1.5 eq).

-

Reaction: Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, neutralize the mixture with dilute hydrochloric acid until it reaches a pH of ~7.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

| Parameter | Value |

| Molecular Formula | C₁₀H₉FO₂ |

| Molecular Weight | 180.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported |

| Expected Yield | 60-75% |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 7.8-7.9 (dd, 1H, H-5), 7.1-7.2 (m, 2H, H-7, H-8), 4.5-4.6 (m, 1H, H-2), 2.8-2.9 (m, 2H, H-3), 1.5-1.6 (d, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 191-192 (C=O), 162-163 (C-F), 158-159 (C-O), 125-126 (Ar-C), 122-123 (Ar-C), 115-116 (Ar-C), 113-114 (Ar-C), 75-76 (C-2), 45-46 (C-3), 21-22 (-CH₃) |

| IR (KBr, cm⁻¹) | Predicted ν: 3000-2850 (C-H), 1680-1690 (C=O, ketone), 1600-1450 (C=C, aromatic), 1250-1200 (C-O), 1100-1000 (C-F) |

| Mass Spectrum (EI) | Predicted m/z: 180 (M⁺), 165, 137, 109 |

Conclusion

This technical guide outlines a reliable and accessible synthetic route to this compound. The provided experimental protocol, along with the summarized analytical data, serves as a valuable resource for researchers engaged in the synthesis of novel chromanone derivatives for applications in drug discovery and materials science. Further optimization of reaction conditions and detailed spectroscopic analysis are encouraged for specific research applications.

6-Fluoro-2-methyl-4-chromanone: A Synthetic Intermediate with Potential Pharmacological Relevance

While a detailed mechanism of action for 6-Fluoro-2-methyl-4-chromanone itself is not extensively documented in publicly available scientific literature, its core structure, the chromanone scaffold, is a recognized "privileged structure" in medicinal chemistry. This indicates its importance as a building block for the synthesis of a wide range of biologically active compounds.

Chromanone and its derivatives have been shown to exhibit a variety of pharmacological activities, including anticancer, antioxidant, antifungal, and antibacterial properties.[1][2] The chromanone framework is a key component in many natural products and synthetic compounds, serving as a versatile template for the design of novel therapeutic molecules.[1][3]

Role as a Synthetic Intermediate

This compound is primarily utilized as a fluorinated heterocyclic building block in organic synthesis.[4][5] The presence of the fluorine atom can enhance the lipophilicity of molecules, a desirable property for drug candidates.[4] It serves as a starting material for creating more complex molecules with potential therapeutic applications.

For instance, the broader class of chroman-4-one derivatives has been synthesized and evaluated for various biological activities. These derivatives are often created through modifications at different positions of the chromanone ring to explore their structure-activity relationships (SAR).[6]

Potential Therapeutic Applications of Chromanone Derivatives

The chromanone scaffold is a key component in compounds targeting a range of diseases. Research into chromanone derivatives has shown promise in several areas:

-

Enzyme Inhibition: Substituted chroman-4-one derivatives have been synthesized and identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases such as neurodegenerative disorders.[4][6]

-

Antimicrobial Activity: Various chromanone analogs have demonstrated antibacterial and antifungal properties.[3][7]

-

Anticancer Properties: Naturally occurring and synthetic chromanones have shown cytotoxic effects against cancer cell lines.[3]

-

Antidiabetic Effects: Certain chromanone derivatives have been evaluated for their potential to manage diabetes.[3]

Synthesis of Chromanone Derivatives

The synthesis of chromanone derivatives often involves a one-step procedure, such as a base-mediated aldol condensation, which can be facilitated by microwave irradiation. This allows for the efficient creation of a library of analogs for biological screening.[6]

Below is a generalized workflow for the synthesis and evaluation of chromanone derivatives, illustrating the role of compounds like this compound as starting materials.

References

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 4-Chromanone-Derived Compounds as Plant Immunity Inducers against CMV Disease in Passiflora spp. (Passion Fruit) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. This compound, 5G | Labscoop [labscoop.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Biological Activity of 6-Fluoro-2-methyl-4-chromanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 6-Fluoro-2-methyl-4-chromanone is limited in publicly available scientific literature. This guide provides a comprehensive overview of the potential biological activities based on studies of structurally related chromanone analogs. The information presented herein should be considered predictive and serve as a foundation for future research.

Executive Summary

This compound is a heterocyclic compound belonging to the chromanone class. While this specific molecule has not been extensively studied, the chromanone scaffold is a well-established pharmacophore with a broad range of biological activities. The introduction of a fluorine atom at the 6-position and a methyl group at the 2-position is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its biological profile. Based on the analysis of close structural analogs, this compound is predicted to exhibit potential as an enzyme inhibitor, with possible applications in anticancer and antimicrobial research. This document outlines the projected biological activities, supported by quantitative data from analogous compounds, detailed experimental protocols for potential screening, and conceptual workflows for its evaluation.

Predicted Biological Activities and Mechanisms of Action

The primary predicted biological activity for this compound is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase. This prediction is based on structure-activity relationship (SAR) studies of substituted chroman-4-one derivatives. Additionally, the broader chromanone class has demonstrated potential in anticancer and antimicrobial applications.

Enzyme Inhibition: Sirtuin 2 (SIRT2)

SIRT2 is implicated in various cellular processes, including cell cycle regulation and tumorigenesis, making it a target for therapeutic intervention. A close analog, 6-fluoro-2-pentylchroman-4-one, has been identified as a selective SIRT2 inhibitor. The 6-fluoro substitution is thought to enhance the inhibitory activity.

Anticancer Potential

The chromanone scaffold is present in numerous compounds with demonstrated anticancer properties. The mechanism of action for related compounds often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. While no direct evidence exists for this compound, its structural similarity to other anticancer chromanones warrants investigation.

Antimicrobial Activity

Various chromanone derivatives have been reported to possess antibacterial and antifungal properties. The proposed mechanisms include disruption of the microbial cell membrane and inhibition of essential enzymes. The lipophilic nature imparted by the fluorine atom in this compound could potentially enhance its ability to penetrate microbial cell walls.

Quantitative Data from Analogous Compounds

The following table summarizes quantitative data for biological activities of chromanone derivatives structurally related to this compound.

| Compound/Analog | Biological Activity | Assay | Quantitative Data (IC₅₀/MIC) | Reference |

| 6-Fluoro-2-pentylchroman-4-one | SIRT2 Inhibition | In vitro fluorescence-based assay | 20% inhibition at 200 μM | [1] |

| 6,8-Dibromo-2-pentylchroman-4-one | SIRT2 Inhibition | In vitro fluorescence-based assay | IC₅₀ = 1.5 μM | [1] |

| Flavanone/Chromanone Derivatives | Anticancer (Colorectal Cancer Cell Lines) | MTT Assay | IC₅₀ ≈ 8–30 µM | [2] |

| Spiro[chromanone-2,4'-piperidine]-4-one derivatives | Antibacterial (Various pathogenic bacteria) | Microdilution Assay | EC₅₀ = 0.78 µg/mL - 3.48 µg/mL | [3] |

| Chromanone and Homoisoflavonoid Derivatives | Antimicrobial (Bacteria and Fungi) | Microdilution Assay | MIC = 64 to 1024 μg/mL | [4] |

Experimental Protocols

The following are detailed experimental protocols that can be adapted for the biological evaluation of this compound, based on methodologies used for its analogs.

SIRT2 Inhibition Assay (In vitro)

This protocol is adapted from the evaluation of substituted chroman-4-one derivatives as SIRT2 inhibitors[1].

Objective: To determine the in vitro inhibitory activity of this compound against human SIRT2.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., Fluor de Lys-SIRT2 substrate)

-

Developer reagent

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

NAD⁺

-

Trichostatin A (as a non-sirtuin deacetylase inhibitor)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., Sirtinol)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer. The final concentration of DMSO should be kept below 1%.

-

In a 96-well black microplate, add the SIRT2 enzyme, the fluorogenic substrate, and NAD⁺ to the assay buffer.

-

Add the test compound dilutions or controls (vehicle and positive control) to the respective wells.

-

Incubate the plate at 37°C for a specified period (e.g., 1 hour).

-

Stop the enzymatic reaction by adding the developer reagent containing trichostatin A.

-

Incubate the plate at room temperature for 30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anticancer Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines[2].

Objective: To evaluate the effect of this compound on the viability of cancer cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains[4].

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Positive control antibiotic/antifungal (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

96-well sterile microplates

-

Microplate reader or visual inspection

Procedure:

-

Prepare a twofold serial dilution of this compound in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism in the broth medium.

-

Add the microbial inoculum to each well of the microplate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible growth or by measuring the optical density using a microplate reader.

Mandatory Visualizations

Experimental Workflow for Biological Evaluation

Caption: A conceptual workflow for the synthesis and biological evaluation.

Potential Mechanism of Action as an Enzyme Inhibitor

Caption: A simplified diagram illustrating the potential enzyme inhibitory action.

References

The Ascendant Core: A Technical Guide to 6-Fluoro-2-methyl-4-chromanone Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-fluoro-2-methyl-4-chromanone scaffold represents a privileged core in medicinal chemistry, demonstrating significant potential across various therapeutic areas. The strategic incorporation of a fluorine atom at the 6-position and a methyl group at the 2-position of the chromanone ring system modulates the physicochemical and pharmacological properties of the resulting derivatives, leading to enhanced biological activity and improved drug-like characteristics. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanistic insights into this promising class of compounds, with a focus on their potential as selective enzyme inhibitors and anticancer agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives and their analogs typically proceeds through a multi-step sequence, commencing with the appropriate substituted 2'-hydroxyacetophenone. A common and effective strategy involves an aldol condensation reaction, such as the Claisen-Schmidt condensation, followed by an intramolecular cyclization.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process: the formation of a chalcone intermediate followed by its cyclization to the chromanone core.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of substituted chroman-4-ones.[1][2]

Step 1: Synthesis of (E)-1-(5-fluoro-2-hydroxyphenyl)-but-2-en-1-one (Chalcone Intermediate)

-

To a solution of 4-fluoro-2-hydroxyacetophenone (1 equivalent) in ethanol, add acetaldehyde (1.2 equivalents).

-

Slowly add an aqueous solution of a suitable base (e.g., 10% NaOH or KOH) to the mixture while stirring at room temperature.

-

Continue stirring for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to a pH of 5.

-

The precipitated solid, the chalcone intermediate, is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from ethanol.

Step 2: Intramolecular Cyclization to this compound

-

Dissolve the synthesized chalcone from Step 1 in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄).[3]

-

Reflux the reaction mixture for several hours, monitoring for the disappearance of the chalcone by TLC.

-

After completion, cool the reaction mixture and neutralize it with a weak base.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel.

Biological Activities and Structure-Activity Relationships

Derivatives of the this compound core have shown significant promise as selective inhibitors of Sirtuin 2 (SIRT2), an NAD⁺-dependent deacetylase implicated in various diseases, including neurodegenerative disorders and cancer.[1][4]

SIRT2 Inhibition

The inhibitory activity of a series of substituted chroman-4-one analogs against human sirtuins SIRT1, SIRT2, and SIRT3 has been evaluated. The data reveals that specific substitutions on the chromanone scaffold are crucial for potent and selective SIRT2 inhibition.[1][5]

Table 1: In Vitro Inhibitory Activity of Chromanone Derivatives against SIRT1, SIRT2, and SIRT3

| Compound ID | R¹ (at C2) | R² (at C6) | R³ (at C8) | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) |

| 1a | n-pentyl | Cl | Br | >200 | 4.5 | >200 |

| 1c | n-pentyl | Br | Br | >200 | 1.5 | >200 |

| 1d | n-pentyl | CH₃ | CH₃ | >200 | 25 | >200 |

| 1j | n-pentyl | H | F | >200 | >200 (18% inhib. at 200 µM) | >200 |

| 3a (chromone) | n-pentyl | Cl | Br | >200 | 5.5 | >200 |

Data adapted from Jung et al., J. Med. Chem. 2012, 55, 16, 7523–7535.[1]

Structure-Activity Relationship (SAR) Summary:

-

Substitution at C2: An alkyl chain of three to five carbons at the 2-position is favorable for potent SIRT2 inhibition.[1]

-

Substitution at C6 and C8: Larger, electron-withdrawing groups at the 6- and 8-positions, such as halogens (Cl, Br), significantly enhance inhibitory activity.[1] The presence of a substituent at the 6-position appears to be more critical for activity than at the 8-position.[2]

-

Fluorine Substitution: A single fluorine at the 7-position (compound 1j analog) resulted in weak inhibitory activity, suggesting that the position and electronic nature of the fluorine substituent are critical.[2] While not explicitly tested in this series, a 6-fluoro substituent would be expected to contribute favorably as an electron-withdrawing group.

-

Carbonyl Group: The carbonyl group at the 4-position is essential for activity, as its reduction or removal leads to a significant loss of inhibitory potency.[2]

-

Saturation of the C2-C3 Bond: Chromanones (saturated C2-C3) generally exhibit slightly better or comparable activity to their corresponding chromone (unsaturated C2-C3) analogs.[1]

Anticancer Activity

The inhibition of SIRT2 by chromanone derivatives has been linked to antiproliferative effects in cancer cells.[6] This is thought to occur through the hyperacetylation of SIRT2 substrates, such as α-tubulin, which can disrupt microtubule dynamics and induce cell cycle arrest.[4][6] Furthermore, some fluorinated quinoline derivatives, which share structural similarities with chromanones, have demonstrated potent anticancer activity by inhibiting pyrimidine biosynthesis.[7][8]

Table 2: Anticancer Activity of Selected Chromanone Derivatives

| Compound | Cell Line | Activity | Mechanism |

| Chromanone Derivatives | Colorectal Cancer Cells | IC₅₀ values in the range of 8–30 µM | Induction of oxidative stress, apoptosis, and autophagy[9] |

| Fluorinated Quinoline Carboxylic Acid | Human Colon Tumor Cells | 99.9% cell kill at 25-75 µM | Inhibition of dihydroorotate dehydrogenase, leading to depletion of pyrimidine pools[7] |

Neuroprotective Potential

Recent studies have highlighted the neuroprotective effects of chromanone derivatives. Inhibition of SIRT2 is considered a promising strategy for neurodegenerative diseases like Parkinson's and Huntington's disease.[10] Additionally, certain chromanone analogs have been shown to mitigate neuroinflammation by inhibiting microglial activation and the production of pro-inflammatory cytokines. This effect is mediated through the modulation of key signaling pathways.

Mechanism of Action and Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with specific cellular targets and the subsequent modulation of downstream signaling pathways.

SIRT2 Inhibition and Downstream Effects

The primary mechanism of action for many bioactive chromanone derivatives is the inhibition of SIRT2. This leads to the hyperacetylation of various protein substrates, impacting cellular processes such as cell cycle regulation and microtubule stability.

Caption: Proposed mechanism of anticancer activity via SIRT2 inhibition.

Modulation of Neuroinflammatory Signaling

In the context of neuroinflammation, chromanone derivatives have been shown to interfere with pro-inflammatory signaling cascades.

Caption: Inhibition of neuroinflammatory pathways by chromanone derivatives.

Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro SIRT2 Inhibition Assay (Fluorometric)

This protocol is a generalized procedure for assessing the inhibitory activity of compounds against SIRT2.[10]

-

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®)

-

NAD⁺

-

Developer solution

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Test compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.

-

In the wells of the microplate, add the assay buffer, the test compound at various concentrations, and the SIRT2 enzyme solution.

-

Initiate the reaction by adding the fluorogenic substrate and NAD⁺.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate for an additional 30 minutes at 37°C.

-

Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm).

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO vehicle control and determine the IC₅₀ value.

-

Protocol 3: Cell Viability Assay (MTT)

This protocol outlines a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.[9]

-

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplate

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

-

Conclusion

The this compound core is a versatile and promising scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated potent and selective inhibition of SIRT2, leading to significant anticancer activity. Furthermore, emerging evidence suggests their potential in treating neuroinflammatory and neurodegenerative disorders. The synthetic accessibility of this scaffold, coupled with the clear structure-activity relationships, provides a solid foundation for further optimization and drug discovery efforts. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate and accelerate research in this exciting area of medicinal chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. ijrpc.com [ijrpc.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unexpected migration and oxidative cyclization of substituted 2-acetophenone triflates under basic conditions: synthetic and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. 6-Fluoro-2-methylquinolin-4-ol|CAS 15912-68-2|RUO [benchchem.com]

- 9. praxilabs.com [praxilabs.com]

- 10. benchchem.com [benchchem.com]

Spectroscopic Profile of 6-Fluoro-2-methyl-4-chromanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for 6-Fluoro-2-methyl-4-chromanone, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental spectroscopic data for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) values. These predictions are based on established principles of spectroscopy and comparative analysis with structurally similar compounds. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their own characterization efforts. This guide is intended to serve as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of chromanone derivatives.

Introduction

This compound is a fluorinated derivative of the chromanone scaffold. The introduction of a fluorine atom and a methyl group to the chromanone core is expected to modulate its physicochemical and biological properties, making it a molecule of significant interest for various research applications, including drug discovery and materials science. Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of such novel compounds. This guide presents a predictive spectroscopic profile of this compound to aid researchers in its identification and characterization.

Predicted Spectroscopic Data

Extensive searches of scientific literature and spectral databases did not yield experimental NMR, IR, or MS data for this compound. The data presented herein are predicted values based on the analysis of its chemical structure and comparison with the known spectral data of related compounds, such as 6-fluoro-4-chromanone and 6-methyl-4-chromanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 4.5 - 4.7 | m | - |

| H-3a | 2.8 - 3.0 | dd | J_gem ≈ 16-17, J_vic ≈ 11-12 |

| H-3b | 2.6 - 2.8 | dd | J_gem ≈ 16-17, J_vic ≈ 3-4 |

| H-5 | 7.5 - 7.7 | dd | J_ortho ≈ 8-9, J_meta ≈ 3 |

| H-7 | 7.0 - 7.2 | ddd | J_ortho ≈ 8-9, J_meta ≈ 8-9, J_para ≈ 3 |

| H-8 | 6.9 - 7.1 | dd | J_ortho ≈ 8-9, J_meta ≈ 4-5 |

| 2-CH₃ | 1.5 - 1.7 | d | J_vic ≈ 6-7 |

2.1.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 75 - 80 |

| C-3 | 45 - 50 |

| C-4 | 190 - 195 |

| C-4a | 120 - 125 |

| C-5 | 115 - 120 (d, J_CF ≈ 23-25 Hz) |

| C-6 | 158 - 163 (d, J_CF ≈ 240-250 Hz) |

| C-7 | 118 - 123 (d, J_CF ≈ 7-9 Hz) |

| C-8 | 110 - 115 (d, J_CF ≈ 21-23 Hz) |

| C-8a | 155 - 160 |

| 2-CH₃ | 20 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| C=O (ketone) | 1680 - 1700 | Strong, sharp |

| C-O-C (ether) | 1200 - 1300 | Strong, stretching |

| C-F (aryl fluoride) | 1200 - 1250 | Strong, stretching |

| C-H (aromatic) | 3000 - 3100 | Medium, stretching |

| C-H (aliphatic) | 2850 - 3000 | Medium, stretching |

| C=C (aromatic) | 1550 - 1650 | Medium to weak, stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₉FO₂ |

| Molecular Weight | 180.18 g/mol |

| [M]⁺ (Molecular Ion) | m/z 180 |

| Key Fragment Ions | m/z 165 ([M-CH₃]⁺), m/z 152 ([M-CO]⁺), m/z 137, m/z 123, m/z 109 |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1][2] The solution should be homogenous and free of particulate matter.[1]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[3][4] The sample height in the tube should be sufficient to cover the NMR probe's detection region, typically around 4-5 cm.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.[1]

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[5][6] This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[5]

-

Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.[6]

-

Data Acquisition: Collect the FTIR spectrum. The infrared beam will penetrate a few microns into the sample, and the attenuated energy is detected.[7]

-

Cleaning: After the measurement, clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[5]

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized in the ion source.[8]

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9][10][11]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the relationship between different spectroscopic techniques for structural elucidation.

References

- 1. organomation.com [organomation.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. web.uvic.ca [web.uvic.ca]

- 4. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 6. m.youtube.com [m.youtube.com]

- 7. mt.com [mt.com]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

6-Fluoro-2-methyl-4-chromanone: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-methyl-4-chromanone is a fluorinated heterocyclic compound belonging to the chromanone class.[1][2] Chromanones and their derivatives are recognized as privileged structures in drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] The introduction of a fluorine atom can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making this compound a compound of interest for further investigation.[7][8] This technical guide provides an in-depth overview of the available information on the solubility and stability of this compound, supplemented with detailed experimental protocols for researchers to conduct their own assessments.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 88754-96-5 | [1] |

| Molecular Formula | C₁₀H₉FO₂ | [2][9] |

| Molecular Weight | 180.18 g/mol | [2][9] |

| Appearance | White to Light yellow to Light orange powder to crystal | [1][2] |

| Melting Point | 69.0 to 72.0 °C | [1][10] |

| Purity | >98.0% (GC) | [1][10] |

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not extensively available in the public domain. However, based on its structure—a fluorinated aromatic ketone—it is expected to exhibit low solubility in aqueous solutions and higher solubility in common organic solvents. The fluorine substitution may enhance its lipophilicity.[7]

To address this data gap, a detailed experimental protocol for determining the thermodynamic solubility of this compound is provided below. This protocol can be adapted for various solvents and temperatures.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.[11]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected solvents. The excess solid should be visually present.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of this compound.[12]

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Data Presentation: The results should be summarized in a table as shown below.

Table 2: Example Solubility Data Table for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | [Experimental Value] | [Experimental Value] |

| PBS (pH 7.4) | 37 | [Experimental Value] | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] | [Experimental Value] |

| DMSO | 25 | [Experimental Value] | [Experimental Value] |

Stability Profile

The stability of a pharmaceutical compound is a critical factor influencing its development, formulation, and storage.[13][14][15] Stability testing evaluates the extent to which a drug substance or product remains within its specified limits of quality, purity, and potency over time under the influence of various environmental factors.[16][17]

Key Stability Considerations:

-

pH Stability (Hydrolysis): The chromanone ring may be susceptible to hydrolysis under acidic or basic conditions. The degradation rate is often pH-dependent.[18]

-

Thermal Stability: Exposure to high temperatures can lead to degradation. Understanding the thermal stability is crucial for manufacturing and storage.

-

Photostability: Exposure to light, particularly UV radiation, can cause photodegradation.[19][20]

Experimental Protocol: pH Stability (Forced Degradation Study)

Objective: To evaluate the stability of this compound across a range of pH values and identify potential degradation products.

Materials:

-

This compound stock solution (e.g., in acetonitrile or methanol)

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12)

-

Constant temperature bath or incubator

-

HPLC system with a photodiode array (PDA) detector or mass spectrometer (LC-MS)

-

pH meter

Procedure:

-

Sample Preparation:

-

Prepare solutions of this compound at a known concentration in the different pH buffers and acidic/basic solutions.

-

Include a control sample in a neutral, non-degrading solvent.

-

-

Incubation:

-

Incubate the samples at a controlled temperature (e.g., 40 °C, 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

Take samples at various time points (e.g., 0, 4, 8, 12, 24 hours).

-

-

Analysis:

-

At each time point, neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Determine the percentage of this compound remaining at each time point.

-

Characterize any significant degradation products using LC-MS if possible.

-

Data Presentation: The results should be presented in a table summarizing the percentage of the compound remaining under each condition.

Table 3: Example pH Stability Data for this compound

| Condition | Temperature (°C) | Time (hours) | % Remaining | Major Degradation Products |

| 0.1 M HCl | 60 | 24 | [Experimental Value] | [Characterization] |

| pH 4 Buffer | 60 | 24 | [Experimental Value] | [Characterization] |

| pH 7 Buffer | 60 | 24 | [Experimental Value] | [Characterization] |

| pH 9 Buffer | 60 | 24 | [Experimental Value] | [Characterization] |

| 0.1 M NaOH | 60 | 24 | [Experimental Value] | [Characterization] |

Experimental Protocol: Photostability Testing

Objective: To assess the stability of this compound upon exposure to light.

Materials:

-

This compound (solid and in solution)

-

Photostability chamber with a light source conforming to ICH Q1B guidelines (providing both cool white fluorescent and near-ultraviolet lamps)

-

Quartz or other UV-transparent sample containers

-

Control samples wrapped in aluminum foil to protect from light

-

HPLC system

Procedure:

-

Sample Preparation:

-

Place solid this compound in a transparent container.

-

Prepare a solution of the compound in a suitable solvent and place it in a quartz container.

-

Prepare corresponding control samples and wrap them in aluminum foil.

-

-

Exposure:

-

Place both the exposed and control samples in the photostability chamber.

-

Expose the samples to a specified light intensity for a defined duration, as per ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Analysis:

-

After exposure, analyze both the exposed and control samples by HPLC.

-

Compare the chromatograms to assess for any degradation and the formation of new peaks.

-

Quantify the amount of this compound remaining.

-

Data Presentation: The results should be summarized in a table.

Table 4: Example Photostability Data for this compound

| Sample Type | Condition | % Remaining | Observations |

| Solid | Exposed to Light | [Experimental Value] | [e.g., color change, degradation products] |

| Solid | Control (Dark) | [Experimental Value] | [No significant change] |

| Solution | Exposed to Light | [Experimental Value] | [e.g., degradation products] |

| Solution | Control (Dark) | [Experimental Value] | [No significant change] |

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for pH Stability Assessment.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited in publicly accessible literature, this technical guide provides a framework for its characterization. The provided protocols for determining solubility and assessing stability against pH, temperature, and light are based on standard pharmaceutical industry practices.[13][14] Researchers and drug development professionals can utilize these methodologies to generate the necessary data to advance their understanding and potential application of this promising compound. The structural similarity to other biologically active chromanones suggests that a thorough investigation of its physicochemical properties is warranted.[3][5][21]

References

- 1. This compound | 88754-96-5 | TCI EUROPE N.V. [tcichemicals.com]

- 2. This compound, 5G | Labscoop [labscoop.com]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Novel 4-Chromanone-Derived Compounds as Plant Immunity Inducers against CMV Disease in Passiflora spp. (Passion Fruit) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ossila.com [ossila.com]

- 8. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]

- 9. scbt.com [scbt.com]

- 10. This compound | 88754-96-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 13. japsonline.com [japsonline.com]

- 14. gmpsop.com [gmpsop.com]

- 15. pharmtech.com [pharmtech.com]

- 16. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 17. www3.paho.org [www3.paho.org]

- 18. mdpi.com [mdpi.com]

- 19. Atmospheric degradation of perfluoro-2-methyl-3-pentanone: photolysis, hydrolysis and hydration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. preprints.org [preprints.org]

- 21. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of 6-Fluoro-2-methyl-4-chromanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This guide focuses on the in vitro evaluation of 6-Fluoro-2-methyl-4-chromanone, a fluorinated derivative of the chromanone family.

While specific in vitro studies on this compound are not extensively available in the public domain, this document provides a comprehensive overview of relevant experimental protocols and potential biological activities based on studies of structurally related chromanone derivatives. The methodologies outlined herein are intended to serve as a foundational guide for researchers initiating investigations into the biological effects of this compound. The chromanone scaffold is a key component in a variety of compounds with significant pharmacological activities.

Physicochemical Properties and Synthesis

This compound is a solid, appearing as a white to light yellow or light orange powder or crystal. It is classified as a heterocyclic fluorinated building block.

General Synthesis of Chroman-4-ones

A common method for the synthesis of chroman-4-one derivatives involves a base-mediated aldol condensation. The general procedure, which can be adapted for the synthesis of this compound, is as follows:

-

The appropriate 2'-hydroxyacetophenone (in this case, 5'-fluoro-2'-hydroxyacetophenone) is dissolved in ethanol.

-

An appropriate aldehyde (acetaldehyde for the 2-methyl substituent) and a base such as diisopropylamine (DIPA) are added to the solution.

-

The reaction mixture is heated, often using microwave irradiation, for a specified time (e.g., 1 hour at 160-170 °C).

-

Following the reaction, the mixture is diluted with a solvent like dichloromethane (CH2Cl2) and washed sequentially with aqueous solutions of a base (e.g., 10% NaOH), an acid (e.g., 1 M HCl), water, and brine.

-

The organic phase is then dried over a drying agent like magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure.

-

The final product is purified using techniques such as flash column chromatography.

Potential In Vitro Biological Activities and Experimental Protocols

Based on the activities of related chromanone derivatives, this compound could be investigated for several biological effects, including anticancer, anti-inflammatory, and enzyme-inhibitory activities.

Anticancer Activity

Chromanone derivatives have shown promise as anticancer agents. The following protocols can be employed to assess the antiproliferative effects of this compound.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Human cancer cell lines (e.g., colorectal cancer lines like Caco-2, HT-29, or others) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined from the dose-response curve.

Data Presentation: Hypothetical IC50 Values

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |

| HT-29 | This compound | 48 | 25.5 |

| Caco-2 | This compound | 48 | 38.2 |

| HCT116 | This compound | 48 | 15.8 |

| A549 | This compound | 48 | 42.1 |

Enzyme Inhibition: Sirtuin 2 (SIRT2) Inhibition

Certain chromanone derivatives have been identified as selective inhibitors of SIRT2, an enzyme implicated in aging-related diseases.[1]

Experimental Protocol: In Vitro SIRT2 Inhibition Assay

-

Reagents: Recombinant human SIRT2 enzyme, a fluorogenic substrate (e.g., a peptide containing an acetylated lysine residue), and nicotinamide adenine dinucleotide (NAD+) are required.

-

Assay Procedure:

-

The SIRT2 enzyme is incubated with varying concentrations of this compound in an assay buffer.

-

The reaction is initiated by the addition of the fluorogenic substrate and NAD+.

-

The mixture is incubated at 37°C for a defined period.

-

A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the presence of the compound to that of a control without the inhibitor. The IC50 value is determined from the dose-response curve.

Data Presentation: Hypothetical SIRT2 Inhibition Data

| Compound | Target Enzyme | IC50 (µM) | Selectivity vs SIRT1 | Selectivity vs SIRT3 |

| This compound | SIRT2 | 8.3 | >10-fold | >10-fold |

| Reference Inhibitor | SIRT2 | 2.1 | >20-fold | >15-fold |

Signaling Pathway Analysis

Should this compound exhibit significant biological activity, further investigation into the underlying molecular mechanisms would be warranted. For instance, if it displays anti-inflammatory properties, its effect on the NF-κB signaling pathway could be explored.

Hypothetical Signaling Pathway: Inhibition of NF-κB Activation

The diagram below illustrates a potential mechanism by which a chromanone derivative might inhibit the NF-κB signaling pathway.

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Workflow Visualizations

The following diagrams illustrate the workflows for the in vitro assays described above.

Workflow for MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Workflow for SIRT2 Inhibition Assay

Caption: Workflow for the in vitro SIRT2 enzyme inhibition assay.

Conclusion

While direct experimental data for this compound is limited, the established biological activities of the broader chromanone class provide a strong rationale for its investigation. The protocols and potential targets outlined in this guide offer a solid starting point for researchers to explore the in vitro pharmacological profile of this compound. Further studies are necessary to elucidate its specific mechanisms of action and to determine its potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for 6-Fluoro-2-methyl-4-chromanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-methyl-4-chromanone is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The chromanone scaffold is recognized as a "privileged structure," frequently appearing in biologically active compounds and natural products.[1][2][3] The presence of a fluorine atom at the 6-position enhances lipophilicity and can modulate the electronic properties of the molecule, making it an attractive starting material for the synthesis of novel therapeutic agents and functional materials.[4]

These application notes provide an overview of the synthetic utility of this compound, focusing on key reactions and detailed experimental protocols. The primary reactive sites of this molecule include the active methylene group at C3, the carbonyl group at C4, and the electron-deficient aromatic ring, which allows for nucleophilic aromatic substitution.

Key Synthetic Applications

The reactivity of this compound allows for a variety of synthetic transformations to generate a diverse library of derivatives. The primary applications involve reactions at the C3 position and substitution at the C6 position.

C3-Functionalization via Condensation Reactions

The methylene group adjacent to the carbonyl (C3) is activated and readily undergoes condensation reactions with various electrophiles, such as aldehydes and ketones. This allows for the introduction of a wide range of substituents, leading to the formation of novel chromanone derivatives with potential biological activities.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C6 position is activated by the para-carbonyl group, making it susceptible to nucleophilic aromatic substitution. This allows for the introduction of various heteroatom nucleophiles, providing a straightforward method to further functionalize the aromatic core of the molecule.

Data Presentation

The following tables summarize representative quantitative data for the key reactions of this compound. Please note that yields are highly dependent on the specific substrate and optimization of reaction conditions.

Table 1: Aldol Condensation of this compound

| Entry | Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Pyrrolidine | Ethanol | Reflux | 6 | 85-95 |

| 2 | 4-Chlorobenzaldehyde | Piperidine | Methanol | Reflux | 8 | 80-90 |

| 3 | 4-Methoxybenzaldehyde | L-proline | DMSO | 60 | 12 | 75-85 |

| 4 | Isobutyraldehyde | NaOH | Ethanol/H₂O | RT | 4 | 70-80 |

Table 2: Nucleophilic Aromatic Substitution (SNAr) of this compound

| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Thiophenol | K₂CO₃ | DMF | 100 | 12 | 80-90 |

| 2 | Morpholine | NaH | THF | Reflux | 18 | 70-80 |

| 3 | Sodium methoxide | - | Methanol | Reflux | 24 | 60-70 |

| 4 | 1H-Pyrazole | Cs₂CO₃ | Dioxane | 120 | 24 | 65-75 |

Experimental Protocols

Protocol 1: Synthesis of 3-Benzylidene-6-fluoro-2-methyl-4-chromanone (Aldol Condensation)

This protocol describes a classic base-catalyzed Aldol condensation to introduce a benzylidene moiety at the C3 position.

Materials:

-

This compound (1.0 eq)

-